![molecular formula C10H11ClO3S B1601784 Ethyl 2-(4-chlorophenylsulfinyl)acetate CAS No. 91077-12-2](/img/structure/B1601784.png)
Ethyl 2-(4-chlorophenylsulfinyl)acetate
Overview
Description
Ethyl 2-(4-chlorophenylsulfinyl)acetate, also known as ECPSA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfoxides, which are known for their diverse biological activities.
Scientific Research Applications
Photodynamic Therapy
Lastly, the compound’s potential in photodynamic therapy (PDT) for cancer treatment is being investigated. Its structure allows for the attachment of photosensitizers, which, upon activation by light, produce reactive oxygen species that can selectively destroy cancer cells.
Each of these applications leverages the unique chemical properties of Ethyl 2-(4-chlorophenylsulfinyl)acetate, demonstrating its versatility and importance in scientific research across various disciplines .
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfinylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUBZLGOYLMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524105 | |
Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenylsulfinyl)acetate | |
CAS RN |
91077-12-2 | |
Record name | Ethyl (4-chlorobenzene-1-sulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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